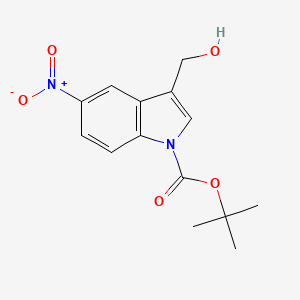
(2-氯苯基)(4-甲氧基-2-甲基苯基)甲胺
描述
Molecular Structure Analysis
The molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine is characterized by the presence of a chlorophenyl group, a methoxy-methylphenyl group, and a methanamine moiety . The chemical formula is C15H16ClNO, and it has a molecular weight of 261.75 .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine include a molecular weight of 261.75 and a chemical formula of C15H16ClNO . Additional properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用
抗癌药物研究
研究发现,含有氯苯基和甲氧基苯基基团的化合物在抗癌药物开发中显示出潜力,因为它们对肿瘤细胞具有选择性细胞毒性,而对正常细胞的毒性降低。例如,3-苯乙烯色酮和 3-苯乙烯-2H-色烯基组中的化合物已显示出很高的肿瘤特异性,而角质形成细胞毒性最小。此类化合物可能通过调节甘油磷脂通路等特定细胞通路,诱导癌细胞凋亡性细胞死亡。这些化合物的结构优化旨在增强其抗癌功效,同时最大程度地减少对健康细胞的不良影响 (Sugita 等人,2017)。
环境影响和毒理学
氯酚,包括与 (2-氯苯基)(4-甲氧基-2-甲基苯基)甲胺在结构上相关的化合物,已因其环境影响和毒理学而被广泛研究。这些化合物通常由农药降解产生,对水生生物表现出中等到相当大的毒性,并且可能通过在环境中积累对人类健康构成风险。研究氯酚在水生环境中的归趋、行为和毒性效应对于了解其环境影响和制定减轻其不利影响的策略至关重要 (Krijgsheld 和 Gen,1986)。
属性
IUPAC Name |
(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9,15H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVMDLXWNUANBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
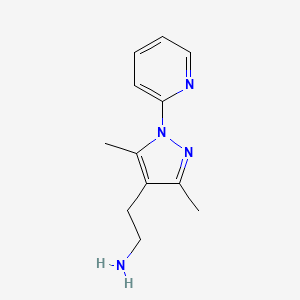
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

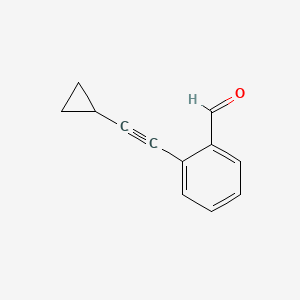
![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

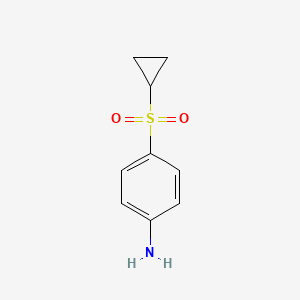
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
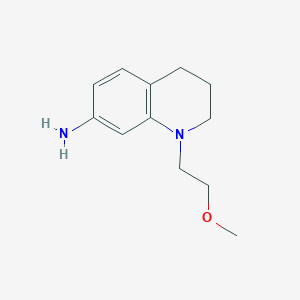

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
